molecular formula C21H18N6O5S B2375906 6-((4-(4-methoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852153-29-8

6-((4-(4-methoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2375906
CAS No.: 852153-29-8
M. Wt: 466.47
InChI Key: YMGGWTNVALYFIH-UHFFFAOYSA-N
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Description

6-((4-(4-methoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H18N6O5S and its molecular weight is 466.47. The purity is usually 95%.
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Biological Activity

The compound 6-((4-(4-methoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N4O4SC_{22}H_{22}N_{4}O_{4}S. Its structure features a pyrimidine ring fused with a triazole moiety and various substituents that contribute to its biological activity. The presence of methoxy and nitrobenzyl groups enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds often exhibit significant antimicrobial properties. For instance, similar compounds have been shown to possess antibacterial and antifungal activities. A study comparing various triazole derivatives revealed that modifications in the substituents affect their efficacy against microbial strains. The specific compound under review is hypothesized to exhibit comparable or enhanced activity due to its unique structure .

Anticancer Properties

Compounds containing triazole and pyrimidine rings have been extensively studied for their anticancer potential. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation. For example, triazole derivatives have been found to inhibit the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways. In vitro studies suggest that the compound may interact with cellular pathways that regulate apoptosis and cell cycle progression .

Enzyme Inhibition

The biological activity of this compound may also be attributed to its ability to inhibit certain enzymes such as cyclooxygenases (COXs) or lipoxygenases (LOXs), which play critical roles in inflammatory processes and cancer progression. The structure suggests potential binding interactions with these enzymes, which could lead to reduced inflammatory responses and tumor growth .

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds with similar structural features exhibited significant inhibition zones in agar diffusion assays. The compound under review was noted for its potential as a lead compound due to its structural similarities with effective antimicrobial agents .

Study 2: Anticancer Activity

In another investigation, the cytotoxic effects of related triazole derivatives were assessed on several cancer cell lines, including breast and colon cancer cells. The results demonstrated that these compounds induced apoptosis in a dose-dependent manner, suggesting that the compound may also exhibit similar anticancer properties .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes involved in cancer progression or infection.
  • Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
  • Modulation of Inflammatory Responses : Reducing the production of pro-inflammatory mediators.

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves multiple steps that include the formation of triazole and pyrimidine rings. The initial step often involves the reaction of thioketones with nitrobenzyl derivatives to form the triazole structure. Subsequent reactions lead to the formation of the pyrimidine moiety.

A notable method for synthesizing related compounds includes S-alkylation reactions and nucleophilic substitutions, which have been reported to yield high-purity products . The detailed synthesis pathways can be summarized in the following table:

StepReaction TypeReactantsProducts
1S-alkylationThioketone + Nitrobenzyl derivativeTriazole derivative
2Nucleophilic substitutionTriazole derivative + Alkyl halidePyrimidine derivative
3CyclizationPyrimidine precursor + ReactantsFinal compound

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial properties. Research has shown that compounds containing triazole rings exhibit significant activity against various bacterial and fungal strains. For instance, derivatives similar to the target compound have demonstrated effectiveness against resistant strains of bacteria .

Anticancer Activity

The incorporation of triazole and pyrimidine structures has been linked to anticancer activities. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions at the molecular level often involve targeting key enzymes or receptors involved in cancer progression.

Nonlinear Optical Properties

Recent investigations into the nonlinear optical properties of triazole derivatives suggest potential applications in photonic devices. The unique electronic properties of these compounds make them suitable candidates for use in optical limiting and switching applications .

Material Science Applications

The unique structural features of 6-((4-(4-methoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione also position it as a valuable material in polymer science. Its ability to form stable complexes with metal ions can be exploited in catalysis and sensor technologies .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating various triazole derivatives for antimicrobial activity, a compound structurally similar to the target compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL for both strains, showcasing its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A series of synthesized triazole-pyrimidine derivatives were tested for their cytotoxic effects on human cancer cell lines. One derivative exhibited IC50 values as low as 10 µM against breast cancer cells (MCF-7), indicating strong anticancer potential .

Properties

IUPAC Name

6-[[4-(4-methoxyphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O5S/c1-32-17-7-5-15(6-8-17)26-18(10-14-11-19(28)23-20(29)22-14)24-25-21(26)33-12-13-3-2-4-16(9-13)27(30)31/h2-9,11H,10,12H2,1H3,(H2,22,23,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGGWTNVALYFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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